molecular formula C13H15N3O2 B11959133 7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole CAS No. 85645-27-8

7-Methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B11959133
CAS No.: 85645-27-8
M. Wt: 245.28 g/mol
InChI Key: NPWLMIGFSUJVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether is a complex organic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline with nitrosating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the selective formation of the nitroso derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the nitroso group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted beta-carbolines.

Scientific Research Applications

Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 1-Methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid

Uniqueness

Methyl 1-methyl-2-nitroso-2,3,4,9-tetrahydro-1H-beta-carbolin-7-yl ether is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other beta-carbolines. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in a unique manner .

Properties

CAS No.

85645-27-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

7-methoxy-1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C13H15N3O2/c1-8-13-11(5-6-16(8)15-17)10-4-3-9(18-2)7-12(10)14-13/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

NPWLMIGFSUJVOK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1N=O)C3=C(N2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.